Subnanomolar SRC/YES1 Potency: 0.47 nM IC50 Quantified Against Comparator Dasatinib
eCF506 demonstrates subnanomolar inhibitory potency against YES1 and SRC kinases, with an IC50 of 0.47 nM against YES1 and <0.5 nM against SRC . This potency is achieved through a unique type 1.5 binding mode that locks the kinase in its inactive conformation, whereas comparator dasatinib binds as a type 1 inhibitor targeting the active conformation [1]. In cellular assays, eCF506 achieves complete inhibition of SRC and FAK phosphorylation at 100 nM, and reduces cell motility at 10 nM as early as 6 hours post-treatment with efficacy equivalent to dasatinib [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | YES1 IC50 = 0.47 nM; SRC IC50 <0.5 nM; FYN IC50 = 2.1 nM |
| Comparator Or Baseline | Dasatinib (multi-kinase SRC/ABL inhibitor, type 1 binder) |
| Quantified Difference | eCF506 exhibits subnanomolar potency comparable to dasatinib against SRC, but with a distinct type 1.5 binding mode; cell motility reduction at 10 nM is equivalent to dasatinib at matched timepoint |
| Conditions | In vitro kinase inhibition assay (YES1/SRC); cell motility assay in MDA-MB-231 cells at 6, 12, and 24 hours |
Why This Matters
Subnanomolar potency enables low-concentration experimental dosing while the conformation-selective mechanism provides a distinct pharmacological phenotype not achievable with generic type 1 SRC inhibitors.
- [1] Temps C, Lietha D, Webb ER, et al. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Res. 2021;81(21):5438-5450. PDB ID: 7NG7. View Source
- [2] GlpBio. eCF506 Product Datasheet (Catalog No. GC32825). View Source
